2,6,8-tribromo-7H-purine
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Overview
Description
2,6,8-tribromo-7H-purine is a brominated derivative of purine, a heterocyclic aromatic organic compound. Purines are essential components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes. The bromination at positions 2, 6, and 8 of the purine ring significantly alters its chemical properties, making this compound a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,8-tribromo-7H-purine typically involves the bromination of purine derivatives. One common method is the direct bromination of purine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as acetic acid or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2,6,8-tribromo-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products of substitution reactions are the corresponding substituted purines, where the bromine atoms are replaced by the nucleophiles. Oxidation and reduction reactions yield oxidized or reduced forms of the compound, respectively .
Scientific Research Applications
2,6,8-tribromo-7H-purine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6,8-tribromo-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms enhance the compound’s ability to form strong interactions with these targets, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
6-bromopurine: A brominated purine derivative with a single bromine atom at position 6.
2,6-dibromopurine: A purine derivative with bromine atoms at positions 2 and 6.
8-bromopurine: A purine derivative with a bromine atom at position 8.
Uniqueness
2,6,8-tribromo-7H-purine is unique due to the presence of three bromine atoms, which significantly alters its chemical reactivity and biological activity compared to other brominated purines.
Properties
CAS No. |
89379-12-4 |
---|---|
Molecular Formula |
C5HBr3N4 |
Molecular Weight |
356.80 g/mol |
IUPAC Name |
2,6,8-tribromo-7H-purine |
InChI |
InChI=1S/C5HBr3N4/c6-2-1-3(11-4(7)9-1)12-5(8)10-2/h(H,9,10,11,12) |
InChI Key |
YYFABSBTYBSQMJ-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(N=C(N1)Br)N=C(N=C2Br)Br |
Origin of Product |
United States |
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